5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane
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Description
5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane, also referred to as EMND, is a cyclic dioxane compound composed of five carbon atoms, eight hydrogen atoms, two nitro groups, and one oxygen atom. It has been used extensively in organic synthesis and has been studied for its potential applications in areas such as medicine and biochemistry.
Scientific Research Applications
Optical Storage Applications
- Cooperative Motion in Amorphous Polymers : A study by Meng et al. (1996) in "Macromolecules" discusses the synthesis of polymers involving nitrophenyl and dioxane derivatives, highlighting their application in reversible optical storage. The copolymers exhibit photoinduced birefringence, a property crucial for optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Synthesis and Chemical Properties
- Synthesis of Benzofuran Derivatives : Suzuki (1985) in the "Bulletin of the Chemical Society of Japan" details the synthesis of benzofuran compounds using dioxane and nitrophenyl derivatives. This synthesis is important for producing compounds with potential pharmaceutical applications (Suzuki, 1985).
- Novel Bismetallophthalocyanines : A study by Özer et al. (2007) in the "European Journal of Inorganic Chemistry" discusses the synthesis of cofacial bismetallophthalocyanines using a dioxane-based precursor. These compounds show potential in electrochemical applications (Özer, Altındal, Özkaya, Salih, Bulut, & Bekaroğlu, 2007).
Antimicrobial Activity
- Antimicrobial Properties of Substituted Dioxanes : Lappas, Hirsch, and Winely (1976) in the "Journal of Pharmaceutical Sciences" explored the antimicrobial activity of various 5-nitro-1, 3-dioxane derivatives, finding that certain substitutions enhanced this activity significantly (Lappas, Hirsch, & Winely, 1976).
Molecular Structure and Conformation
- Conformational Effects in Compounds : Riddell and Robinson (1967) in "Tetrahedron" studied the conformational equilibria in 5-alkyl-1,3-dioxanes, including compounds with nitrophenyl groups. Understanding these conformations is vital for designing molecules with specific properties (Riddell & Robinson, 1967).
Electrophilic and Catalytic Properties
- Catalysis and Reaction Kinetics : Studies have examined the role of dioxane derivatives in catalytic processes and reaction kinetics, demonstrating their potential in synthetic chemistry and material science. For instance, the work by Liu, Neverov, and Brown (2008) in the "Journal of the American Chemical Society" discusses a Zn(II) complex catalyzing the hydrolysis of a DNA model, highlighting the significance of dioxane derivatives in biomolecular chemistry (Liu, Neverov, & Brown, 2008).
properties
IUPAC Name |
5-ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-13(2)8-17-12(18-9-13)10-4-6-11(7-5-10)14(15)16/h4-7,12H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLDZCSYOXQNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-5-methyl-2-(4-nitrophenyl)-1,3-dioxane |
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